4-[(4-Oxopiperidin-1-yl)methyl]benzonitrile
Description
4-[(4-Oxopiperidin-1-yl)methyl]benzonitrile is a benzonitrile derivative featuring a 4-oxopiperidine moiety linked via a methylene bridge to the para-position of the benzonitrile group. Its molecular formula is C₁₃H₁₄N₂O, with a molecular weight of 202.25 g/mol ().
Properties
IUPAC Name |
4-[(4-oxopiperidin-1-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-9-11-1-3-12(4-2-11)10-15-7-5-13(16)6-8-15/h1-4H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQBRFVCIRGZLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016863-24-3 | |
| Record name | 4-[(4-oxopiperidin-1-yl)methyl]benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Oxopiperidin-1-yl)methyl]benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with 4-piperidone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Oxopiperidin-1-yl)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzonitrile moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-[(4-Oxopiperidin-1-yl)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of organic electronic materials and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-[(4-Oxopiperidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets. In biological systems, it may act as a ligand that binds to receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Positional Isomers and Substitution Patterns
- 3-(4-Oxopiperidin-1-yl)benzonitrile (CAS: 250718-98-0): This positional isomer differs in the attachment of the 4-oxopiperidine group to the benzonitrile’s meta-position (3-position) rather than the para-position (4-position). Synthesis routes for this compound involve multi-step reactions, including iodination and amination, with a reference yield of 28.0% ().
- 4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride (CAS: 1158365-82-2): Here, the oxo group in the piperidine ring is replaced with an amino group, enhancing basicity and hydrogen-bonding capacity. The hydrochloride salt form improves aqueous solubility, a critical factor for pharmacokinetics. This compound is stored long-term for lab use ().
- Safety data indicate handling precautions for lab use ().
Heterocyclic Derivatives
- Pyrazole and Pyrazine Derivatives: Compounds such as 4-[(4-Amino-3-methyl-1H-pyrazol-1-yl)methyl]benzonitrile () and 4-({4-[5-({1-[(5-Methoxypyrazin-2-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine-2-carbonyl]-piperazin-1-yl}methyl)benzonitrile () incorporate pyrazole or pyrazine rings. These heterocycles enhance metabolic stability and modulate electronic properties, making them suitable for kinase inhibition (e.g., AMP-activated protein kinase activators).
Indole and Methoxybenzyl Derivatives :
Examples like 4-((1H-indol-3-yl)methyl)benzonitrile () introduce bulky aromatic substituents, which may improve binding to hydrophobic pockets in enzymes. These compounds are synthesized via photoredox-catalyzed decarboxylative cross-coupling, achieving yields up to 83% ().
Physicochemical and Functional Comparisons
Biological Activity
4-[(4-Oxopiperidin-1-yl)methyl]benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, applications in research, and comparative analysis with related compounds.
The compound features a piperidine ring substituted with a carbonyl group and a benzonitrile moiety. Its structure allows it to interact with various biological targets, which may modulate physiological processes.
This compound acts primarily as a ligand that binds to specific receptors, influencing their activity. The exact pathways and molecular targets are context-dependent but may involve:
- Receptor Modulation : Interaction with neurotransmitter receptors or other signaling pathways.
- Enzyme Inhibition : Potential to inhibit specific enzymes involved in metabolic processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Case Studies and Research Findings
Recent studies have highlighted the biological potential of this compound:
- Study on Antiviral Activity : A study demonstrated that derivatives of this compound showed significant binding affinity to HIV protease, suggesting a mechanism for antiviral activity .
- Anticancer Research : Another research focused on the compound's ability to inhibit specific kinases involved in cancer progression, showcasing its potential as an anticancer agent .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antiviral, Anticancer | Receptor modulation, Enzyme inhibition |
| 3-[(4-Oxopiperidin-1-yl)methyl]benzonitrile | Limited studies | Unknown |
| 4-(4-Oxopiperidin-1-yl)benzonitrile | Anticancer | Kinase inhibition |
Applications in Research
The compound is being utilized in various fields:
- Medicinal Chemistry : As a building block for synthesizing more complex molecules with potential therapeutic effects.
- Pharmaceutical Development : Investigated for its role as a precursor in drug synthesis aimed at treating viral infections and cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
